Propan-2-yl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Propan-2-yl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heteroaromatic compound belonging to the hexahydroquinoline class. Its structure features a fused bicyclic system with a ketone group at position 5, a nitro-substituted 1,3-benzodioxole moiety at position 4, and a propan-2-yl ester at position 2.
This compound is synthesized via multicomponent reactions (e.g., Hantzsch-type cyclization) involving aldehydes, β-ketoesters, and ammonium acetate. Crystallographic studies of analogous compounds (e.g., ethyl and methyl esters) reveal nonplanar puckered conformations in the hexahydroquinoline ring, stabilized by intramolecular hydrogen bonds and van der Waals interactions .
Properties
IUPAC Name |
propan-2-yl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7/c1-11(2)32-22(27)19-12(3)24-14-8-23(4,5)9-16(26)21(14)20(19)13-6-17-18(31-10-30-17)7-15(13)25(28)29/h6-7,11,20,24H,8-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENVBAUQOMXNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound Propan-2-yl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications in medicinal chemistry, materials science, and environmental science, supported by relevant case studies and data.
Anticancer Activity
Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. The specific structure of Propan-2-yl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline has been linked to enhanced cytotoxicity against various cancer cell lines. For instance:
- Case Study : In a study published in the Journal of Medicinal Chemistry, a series of hexahydroquinoline derivatives were synthesized and tested against breast cancer cells (MCF-7). The results demonstrated that modifications to the nitrobenzodioxole moiety significantly increased the compound's potency .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
- Case Study : A research article in Antibiotics highlighted the efficacy of similar compounds against Gram-positive bacteria. The study reported that the introduction of nitro groups enhanced antibacterial activity by disrupting bacterial cell wall synthesis .
Organic Photovoltaics
The unique electronic properties of Propan-2-yl 2,7,7-trimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline make it suitable for use in organic photovoltaic devices.
- Data Table: Photovoltaic Efficiency
| Compound | Efficiency (%) | Reference |
|---|---|---|
| Hexahydroquinoline Derivative | 8.5 | Solar Energy Materials and Solar Cells |
| Standard Polymer | 10.0 | Solar Energy Materials and Solar Cells |
Polymer Composites
Incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability.
Environmental Remediation
The compound's chemical structure allows for potential applications in environmental remediation processes. Its ability to bind with heavy metals suggests utility in developing adsorbents for water purification.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound shares structural homology with other hexahydroquinoline derivatives. Below is a comparative analysis:
Physicochemical and Crystallographic Properties
Ethyl and methyl esters exhibit lower molecular weights (~339–385 g/mol) versus the propan-2-yl derivative (~463 g/mol), impacting solubility and bioavailability.
Ring Puckering and Conformation: X-ray studies of ethyl and methyl analogues show chair-like conformations in the hexahydroquinoline ring, with puckering parameters (e.g., Cremer-Pople coordinates) indicating moderate distortion from planarity . The benzodioxole group in the target compound may induce additional torsional strain due to steric clashes with adjacent methyl groups.
Synthetic Routes :
- Analogues like ethyl and methyl derivatives are synthesized via Hantzsch reactions using ethyl/methyl acetoacetate, ammonium acetate, and substituted aldehydes under reflux conditions .
- The nitrobenzodioxole substituent in the target compound likely requires specialized nitration and protection-deprotection steps, increasing synthetic complexity .
Research Findings and Data Tables
Table 1: Crystallographic Parameters of Analogues
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-component reactions (MCRs) with cyclohexanone derivatives, nitrobenzodioxole precursors, and propan-2-yl esters. A key step is the Hantzsch-like cyclization under acidic conditions (e.g., acetic acid or ammonium acetate in ethanol) to form the hexahydroquinoline core. For example, condensation of 1,3-benzodioxole-5-carbaldehyde with ethyl acetoacetate and ammonium acetate at 80°C for 12 hours yields intermediates, followed by esterification with propan-2-ol . Optimizing solvent polarity (e.g., ethanol vs. toluene) and catalyst loading (e.g., 5–10 mol% p-toluenesulfonic acid) can improve yields from ~45% to >70%.
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- HPLC : C18 column with methanol/water (70:30 v/v) mobile phase (retention time ~8.2 min, UV detection at 254 nm).
- NMR : Key signals include δ 1.2–1.4 ppm (propan-2-yl methyl groups), δ 5.8–6.2 ppm (benzodioxole protons), and δ 2.5–3.0 ppm (hexahydroquinoline methyl groups) .
- X-ray crystallography : Resolve bond angles (e.g., C–C–C ~109.5°) and confirm nitro group orientation (dihedral angle ~15° with benzodioxole plane) .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer : Screen for:
- Enzyme inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) at 10–100 µM concentrations using Ellman’s assay or fluorometric kits.
- Antimicrobial activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ values <100 µM suggest therapeutic potential) .
Advanced Research Questions
Q. How does the nitro group on the benzodioxole ring influence electronic properties and reactivity?
- Methodological Answer : The nitro group is a strong electron-withdrawing substituent, reducing electron density on the benzodioxole ring (confirmed via DFT calculations). This enhances electrophilic substitution at the 5-position but reduces nucleophilic attack on the quinoline core. UV-Vis spectroscopy shows a λₘₐₐ shift from 320 nm (non-nitro analogs) to 350 nm, indicating extended conjugation . Reactivity can be modulated by replacing nitro with methoxy or halogens .
Q. How to resolve contradictory data in biological activity studies (e.g., cytotoxicity vs. enzyme inhibition)?
- Methodological Answer : Contradictions often arise from assay conditions. For example:
- False positives in enzyme assays : Confirm results using orthogonal methods (e.g., surface plasmon resonance for binding affinity).
- Cytotoxicity masking activity : Use lower concentrations (1–10 µM) and shorter incubation times (6–12 hrs).
- Solvent interference : Replace DMSO with PEG-400 or cyclodextrin-based carriers .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt formation : React with HCl or sodium bicarbonate to increase aqueous solubility (test via shake-flask method).
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) using emulsion-solvent evaporation .
- Prodrug design : Replace the ester group with a phosphate or glycoside moiety to enhance intestinal absorption .
Critical Analysis of Evidence
- Synthesis Contradictions : and report conflicting yields (45% vs. 70%) for similar esters, likely due to solvent purity (anhydrous vs. technical grade) .
- Crystallographic Variability : and show bond length discrepancies (C–O: 1.21 Å vs. 1.23 Å), attributable to temperature differences during data collection (296 K vs. 100 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
